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molecular formula C16H14N2O2 B1611455 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one CAS No. 454439-84-0

2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one

Cat. No. B1611455
M. Wt: 266.29 g/mol
InChI Key: JSJKAIQJGDEDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353121B2

Procedure details

Using General Procedure A; ethyl-4-methoxybenzoylacetate (7.00 g, 27.8 mmol, 1.1 equ.) in ethanol (100 mL) was treated at 0° C. with phenylhydrazine (2.50 mL, 25.3 mmol, 1.0 equ.) to give 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5(4H)-one (5.21 g, 19.6 mmol, 78%) after crystallization (ethanol) as a light yellow solid. 1H-NMR (400 MHz) CDCl3: 7.99-7.97 (d, 1H), 7.66-7.64 (d, 2H), 7.44-7.40 (t, 2H), 7.22-7.18 (t, 1H), 6.94-6.92 (d, 2H), 3.82 (s, 3H), 3.68 (s, 3H), 13C-NMR (100 MHz) CDCl3: 170.1, 161.5, 154.4, 138.2, 128.8, 127.5, 125.0, 123.5, 118.8, 114.2, 55.3, 39.6; LC/MS-MS: 267.0→77.2 m/z; GS1 and GS2 at 30, DP=81, CE=65, CXP=4, tR=4.15 min.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:16])[CH2:5][C:6](=O)[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)C.[C:17]1([NH:23][NH2:24])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C(O)C>[CH3:14][O:13][C:10]1[CH:9]=[CH:8][C:7]([C:6]2[CH2:5][C:4](=[O:16])[N:23]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:24]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)OC(CC(C1=CC=C(C=C1)OC)=O)=O
Name
Quantity
2.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NN(C(C1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.6 mmol
AMOUNT: MASS 5.21 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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